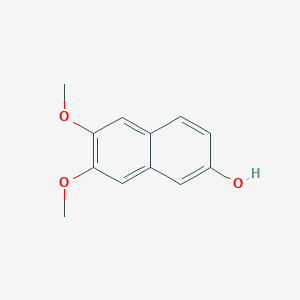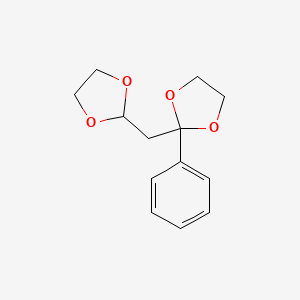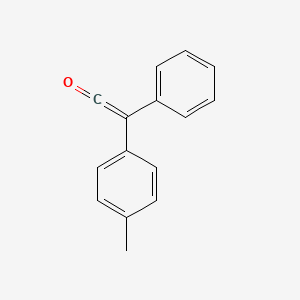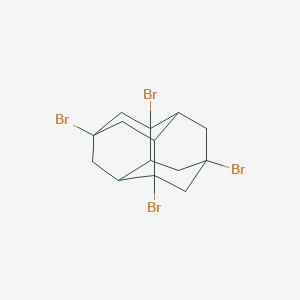
1,4,6,9-Tetrabromdiamantan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6,9-Tetrabromdiamantan typically involves the bromination of diamantane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,4,6,9-Tetrabromdiamantan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form brominated diamantane derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of diamantane or partially brominated diamantane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various brominated and non-brominated diamantane derivatives, depending on the reaction conditions and reagents used.
科学研究应用
1,4,6,9-Tetrabromdiamantan has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other brominated diamantane derivatives and functionalized diamondoid compounds.
Biology: The compound is used in the study of biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its unique structural properties.
Industry: It is utilized in the development of advanced materials, such as high-performance polymers and nanomaterials, due to its thermal stability and rigidity.
作用机制
The mechanism by which 1,4,6,9-Tetrabromdiamantan exerts its effects depends on its interaction with molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
相似化合物的比较
1,3,5,7-Tetrabromadamantane: Another brominated diamondoid with similar structural properties but different bromination pattern.
1,4,6,9-Tetranitrodiamantane: A nitro derivative of diamantane with distinct chemical reactivity and applications.
1,4,6,9-Tetraiododiamantane: An iodinated analogue with unique properties due to the presence of iodine atoms.
Uniqueness: 1,4,6,9-Tetrabromdiamantan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high reactivity and stability make it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H16Br4 |
|---|---|
分子量 |
503.9 g/mol |
IUPAC 名称 |
1,4,6,9-tetrabromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C14H16Br4/c15-11-1-7-8-3-12(16)4-10(14(8,18)5-11)9(2-11)13(7,17)6-12/h7-10H,1-6H2 |
InChI 键 |
KLLODVWHRAOXCI-UHFFFAOYSA-N |
规范 SMILES |
C1C2C3CC4(CC5C3(CC1(CC5C2(C4)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


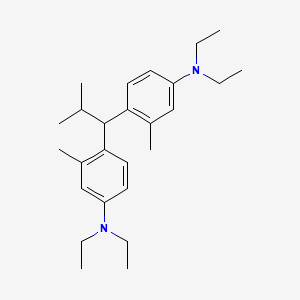
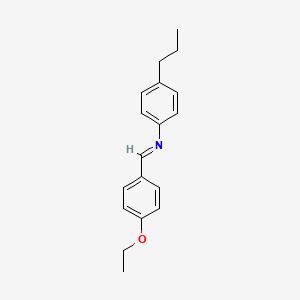
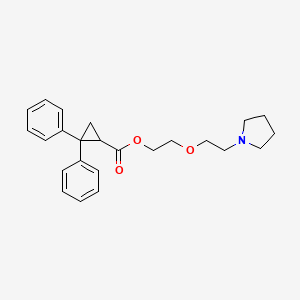
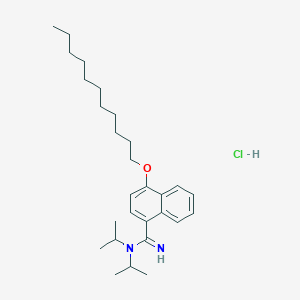
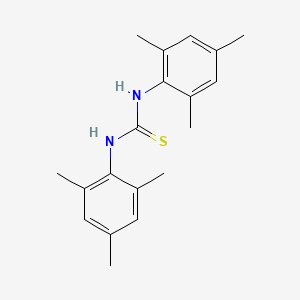
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

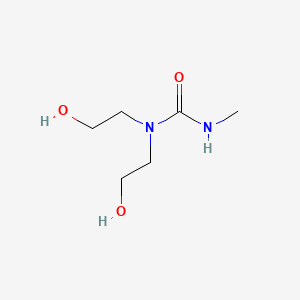
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
